molecular formula C15H24O B15124661 Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde CAS No. 79645-28-6

Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde

Cat. No.: B15124661
CAS No.: 79645-28-6
M. Wt: 220.35 g/mol
InChI Key: PBMHTGOFWRRJFS-UHFFFAOYSA-N
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Description

Scientific Research Applications

Scientific Research Applications

Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde serves various purposes in scientific research, spanning chemistry, biology, and medicine.

Chemistry

  • Organic Synthesis: It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals. The synthesis of this compound usually starts with longifolene and involves oxidation and rearrangement reactions.

Biology

  • Biological Activities: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

Medicine

  • Therapeutic Potential: There is ongoing research to explore its potential as a lead compound in developing new therapeutic agents.

Industry

  • Fragrance Industry: Due to its unique odor profile, it is used in the fragrance industry.
  • Specialty Chemicals: It is also used in the production of specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Other Names and Identifiers

  • CAS Registry Number: 79645-28-6
  • CAS Name: Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
  • Molecular Formula: C15H24O
  • Molecular Mass: 220.35
  • InChI: InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3
  • InChIKey: InChIKey=PBMHTGOFWRRJFS-UHFFFAOYSA-N
  • SMILES: CC12C3C(C(C1C=O)CC3)C(C)(C)CCC2
  • Canonical SMILES: O=CC1C2CCC3C2C(C)(C)CCCC13C

Predicted Targets

CHEMBL IDUniProt IDNameProbabilityModel accuracy
CHEMBL253P34972Cannabinoid CB2 receptor93.78%97.25%
CHEMBL5619P27695DNA-(apurinic or apyrimidinic site) lyase91.84%91.11%
CHEMBL4370P16662UDP-glucuronosyltransferase 2B789.81%100.00%
CHEMBL3137262O60341LSD1/CoREST complex88.00%97.09%
CHEMBL3251P19838Nuclear factor NF-kappa-B p105 subunit87.57%96.09%
CHEMBL5608Q16288NT-3 growth factor receptor86.50%95.89%

Mechanism of Action

Biological Activity

Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde (CAS No. 79645-28-6) is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The structure of this compound features a unique bicyclic framework that contributes to its biological properties. The presence of the aldehyde functional group is significant for its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Pathogen TestedInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound could be effective in treating infections caused by these microorganisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This modulation of inflammatory responses indicates potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound may involve:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity.
  • Signal Pathway Modulation : It may influence signaling pathways related to inflammation and immune responses.

Study 1: Antimicrobial Efficacy

In a study published in the Jordan Journal of Biological Sciences, this compound was evaluated for its antimicrobial efficacy against clinical isolates. The compound demonstrated significant inhibitory effects on multiple strains of bacteria and fungi.

Study 2: Inflammation Reduction

Another research article focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The findings indicated that treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.

Properties

IUPAC Name

3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHTGOFWRRJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C(C2C=O)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182423
Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79645-28-6
Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79645-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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